Benzylacetone
Overview
Description
Mechanism of Action
Target of Action
Benzylacetone, a low-molecular weight aromatic compound, primarily targets the nervous system . It has been found to exhibit potent and reversible antityrosinase activity , which suggests that tyrosinase, an enzyme involved in melanin synthesis, could be a potential target .
Mode of Action
This compound interacts with its targets primarily through inhalation . It has been shown to inhibit locomotor activity in mice after inhalation . The compound’s sedative activities and their intensities vary depending on the functional group in the carbon chain, the substituent in the benzene ring, and their combinations .
Biochemical Pathways
Given its antityrosinase activity, it can be inferred that it may influence themelanin synthesis pathway
Pharmacokinetics
It is known that this compound is primarily administered throughinhalation , suggesting that its bioavailability may be influenced by factors such as respiratory rate and lung health.
Result of Action
This compound has been found to have sedative effects . Specifically, it reduces locomotor activity in mice when inhaled . It also exhibits appetite-enhancing effects . These effects suggest that this compound may have potential applications in managing conditions related to anxiety, restlessness, and appetite loss.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is released by heated agarwood , suggesting that temperature may play a role in its availability. Furthermore, the compound’s effects can vary depending on the functional group in the carbon chain, the substituent in the benzene ring, and their combinations , indicating that its chemical environment can also influence its action.
Biochemical Analysis
Biochemical Properties
Benzylacetone interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for Benzalacetone Synthase (BAS), a plant-specific type III polyketide synthase (PKS). BAS catalyzes the one-step decarboxylative condensation of 4-coumaroyl-CoA with malonyl-CoA to produce a diketide this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in the case of BAS, this compound is formed as a result of a decarboxylation reaction .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as BAS and is part of the biosynthesis of the C6-C moiety of biologically active phenylbutanoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylacetone can be synthesized through a two-step process involving aldol condensation and hydrogenation. The aldol condensation of benzaldehyde and acetone is catalyzed by layered double hydroxides (LDHs) at 333 K, yielding benzylideneacetone with a 78% yield at 100% conversion of benzaldehyde . The subsequent hydrogenation of benzylideneacetone is carried out using nickel-supported catalysts at 353 K and 5 MPa hydrogen pressure, achieving a 95% conversion with 99% selectivity to this compound .
Industrial Production Methods: In industrial settings, hydroxides are commonly used as aldol condensation catalysts. due to environmental concerns and the need for cleaner technology, heterogeneous catalysts like hydrotalcite-like compounds are preferred . These catalysts offer easier handling, product separation, and reuse, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Benzylacetone undergoes various chemical reactions, including:
Reduction: this compound can be reduced to 4-phenyl-2-butanol using reducing agents like aluminum isopropoxide.
Oxidation: It can be oxidized to form benzoic acid derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the alpha position of the carbonyl group.
Common Reagents and Conditions:
Reduction: Aluminum isopropoxide is commonly used as a reducing agent.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Base-catalyzed conditions are often employed for substitution reactions.
Major Products:
Reduction: 4-phenyl-2-butanol
Oxidation: Benzoic acid derivatives
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Benzylacetone has diverse applications in scientific research:
Biology: this compound is studied for its role as a floral attractant and its interactions with pollinators.
Medicine: Research has shown that this compound has sedative effects when inhaled, reducing locomotor activity in mice.
Industry: It is used in the fragrance industry for perfumes and soaps, and as an attractant in pest control.
Comparison with Similar Compounds
Benzaldehyde: Shares the benzene ring structure but lacks the ketone group.
Acetophenone: Similar structure with a phenyl group attached to a carbonyl group.
Benzylideneacetone: An intermediate in the synthesis of benzylacetone, with a similar structure but containing a double bond.
Uniqueness: this compound’s unique combination of a phenyl group and a ketone group, along with its sweet, flowery smell, distinguishes it from similar compounds. Its role as a floral attractant and its sedative properties further highlight its unique characteristics .
Properties
IUPAC Name |
4-phenylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGGYBADQZYZPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6033241 | |
Record name | Benzylacetone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6033241 | |
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Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, Clear colorless liquid; [Aldrich MSDS] | |
Record name | 2-Butanone, 4-phenyl- | |
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Record name | 4-Phenyl-2-butanone | |
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CAS No. |
2550-26-7 | |
Record name | 4-Phenyl-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2550-26-7 | |
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Record name | 4-Phenyl-2-butanone | |
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Record name | BENZYLACETONE | |
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Record name | BENZYLACETONE | |
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Record name | 2-Butanone, 4-phenyl- | |
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Record name | Benzylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6033241 | |
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Record name | 4-phenylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.044 | |
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Record name | 4-PHENYL-2-BUTANONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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